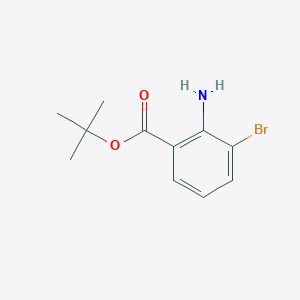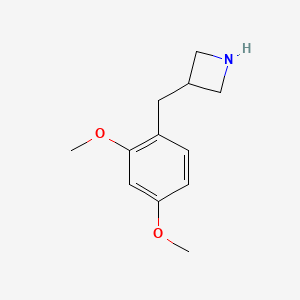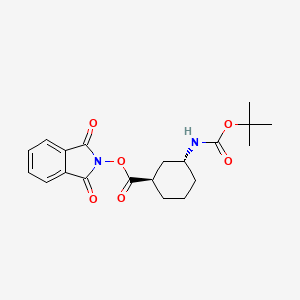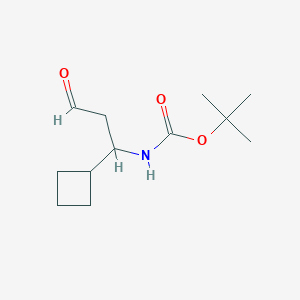
3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol is an organic compound characterized by the presence of a phenyl group substituted with two methyl groups at the 3 and 5 positions, and a propanol chain with a methyl group at the 2 position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol typically involves the alkylation of 3,5-dimethylphenyl derivatives. One common method includes the reaction of 3,5-dimethylphenyl magnesium bromide with 2-methylpropanal, followed by hydrolysis to yield the desired alcohol. The reaction is usually carried out under anhydrous conditions to prevent the formation of by-products.
Industrial Production Methods: Industrial production of this compound may involve the use of catalytic hydrogenation of corresponding ketones or aldehydes. The process is optimized to ensure high yield and purity, often employing catalysts such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form alkanes or other reduced derivatives using reagents like lithium aluminum hydride (LiAlH₄).
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or ethers.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, sodium borohydride (NaBH₄) in methanol.
Substitution: Thionyl chloride (SOCl₂) for halogenation, Williamson ether synthesis for ether formation.
Major Products:
Oxidation: 3-(3,5-Dimethylphenyl)-2-methylpropanone, 3-(3,5-Dimethylphenyl)-2-methylpropanoic acid.
Reduction: 3-(3,5-Dimethylphenyl)-2-methylpropane.
Substitution: 3-(3,5-Dimethylphenyl)-2-methylpropyl chloride, 3-(3,5-Dimethylphenyl)-2-methylpropyl ether.
科学的研究の応用
3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic effects.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
作用機序
The mechanism by which 3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the specific application and the biological context.
類似化合物との比較
3,5-Dimethylphenol: Shares the dimethylphenyl group but lacks the propanol chain.
2-Methylpropan-1-ol: Similar in having the propanol chain but lacks the dimethylphenyl group.
3-(3,5-Dimethylphenyl)-1-propanol: Similar structure but with the hydroxyl group at a different position.
Uniqueness: 3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
特性
分子式 |
C12H18O |
|---|---|
分子量 |
178.27 g/mol |
IUPAC名 |
3-(3,5-dimethylphenyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C12H18O/c1-9-4-10(2)6-12(5-9)7-11(3)8-13/h4-6,11,13H,7-8H2,1-3H3 |
InChIキー |
MDNWUVDGTFUATD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)CC(C)CO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-amino-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]butanamide](/img/structure/B13578441.png)




amine](/img/structure/B13578477.png)






